N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound with a complex structure that includes an iodophenoxy group, ethoxy linkages, and a propan-2-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting from the iodination of phenol to form 4-iodophenol. This is followed by the ethoxylation of 4-iodophenol to produce 4-iodophenoxyethanol. The next step involves the reaction of 4-iodophenoxyethanol with ethylene oxide to form 2-[2-(4-iodophenoxy)ethoxy]ethanol. Finally, this intermediate is reacted with propan-2-amine to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodophenoxy group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of azides or nitriles .
Scientific Research Applications
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and as a labeling agent in molecular biology.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the ethoxy and amine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine
- N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine
- N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]propan-2-amine
Uniqueness
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which are less prominent in the other halogenated compounds .
Properties
IUPAC Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-5-3-12(14)4-6-13;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJGALVMQGDUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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